benzoic acid;2-methylsulfanylethanamine

Description

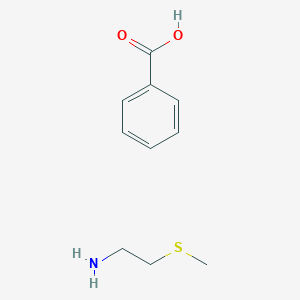

Benzoic acid (C₇H₆O₂) is a simple aromatic carboxylic acid widely used as a food preservative, pharmaceutical intermediate, and precursor for organic synthesis. Its antimicrobial properties stem from its ability to disrupt microbial membrane integrity and enzymatic activity. In contrast, "2-methylsulfanylethanamine" (C₃H₉NS), a sulfur-containing amine, is structurally distinct from benzoic acid. The following comparison focuses on benzoic acid and structurally or functionally related organic acids (acetic acid, phenol, phenylacetic acid) based on empirical studies .

Properties

CAS No. |

6976-16-5 |

|---|---|

Molecular Formula |

C10H15NO2S |

Molecular Weight |

213.30 g/mol |

IUPAC Name |

benzoic acid;2-methylsulfanylethanamine |

InChI |

InChI=1S/C7H6O2.C3H9NS/c8-7(9)6-4-2-1-3-5-6;1-5-3-2-4/h1-5H,(H,8,9);2-4H2,1H3 |

InChI Key |

PXQOIGMZILMVEB-UHFFFAOYSA-N |

Canonical SMILES |

CSCCN.C1=CC=C(C=C1)C(=O)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzoic acid;2-methylsulfanylethanamine can be achieved through several methods. One common approach involves the reaction of 2-methylsulfanylethanamine with benzoic acid under specific conditions. The reaction typically requires a catalyst and controlled temperature to ensure the desired product is obtained with high yield.

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale synthesis using optimized reaction conditions. The process may include steps such as purification and crystallization to obtain the compound in its pure form. Industrial production methods are designed to be cost-effective and efficient, ensuring a consistent supply of the compound for various applications.

Chemical Reactions Analysis

Types of Reactions

Benzoic acid;2-methylsulfanylethanamine undergoes several types of chemical reactions, including:

Oxidation: The compound can be oxidized to form various oxidation products.

Reduction: Reduction reactions can convert the compound into different reduced forms.

Substitution: The compound can undergo substitution reactions, where one or more atoms in the molecule are replaced by other atoms or groups.

Common Reagents and Conditions

Common reagents used in the reactions of this compound include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. Reaction conditions, such as temperature and pH, are carefully controlled to achieve the desired outcomes.

Major Products Formed

The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield various carboxylic acids, while reduction reactions can produce amines or other reduced compounds.

Scientific Research Applications

Benzoic acid;2-methylsulfanylethanamine has a wide range of scientific research applications:

Chemistry: The compound is used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.

Biology: It is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the treatment of certain diseases.

Industry: The compound is used in the production of various industrial chemicals and materials.

Mechanism of Action

The mechanism of action of benzoic acid;2-methylsulfanylethanamine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Similar Compounds

Extraction Efficiency in Emulsion Liquid Membranes

Benzoic acid exhibits superior extraction rates compared to acetic acid and phenol in emulsion liquid membrane (ELM) systems. Key findings include:

| Compound | Extraction Rate (Early Stage) | Distribution Coefficient (m) | Effective Diffusivity (m²/s) |

|---|---|---|---|

| Benzoic acid | >98% in 5 minutes | 3.8 (high solubility) | 1.2 × 10⁻⁹ |

| Acetic acid | <50% in 5 minutes | 0.5 (low solubility) | 0.9 × 10⁻⁹ |

| Phenol | >98% in 5 minutes | 3.5 (high solubility) | 0.6 × 10⁻⁹ |

- Mechanistic Insights: Benzoic acid and phenol’s high distribution coefficients (m) enable rapid partitioning into the membrane phase, accelerating extraction. However, acetic acid’s lower m limits initial extraction. Over extended contact times (>20 minutes), acetic acid’s conversion to a non-transportable form (e.g., acetate ion) enhances its extraction efficiency .

- Diffusivity: Benzoic acid’s effective diffusivity exceeds that of acetic acid and phenol, reflecting its higher mobility in the membrane phase .

Reactivity in Solvation Environments

Linear solvation energy relationship (LSER) analysis reveals distinct reactivity profiles for benzoic acid and phenylacetic acid:

| Compound | LSER Equation (logk) | Key Parameters (π*, α, β) |

|---|---|---|

| Benzoic acid | logk = –0.58 + 1.43π* + 1.57α – 2.23β | π* (polarizability) = 1.43 α (H-bond donor) = 1.57 β (H-bond acceptor) = –2.23 |

| Phenylacetic acid | Data not explicitly provided in evidence | — |

- Interpretation: Benzoic acid’s reactivity is strongly influenced by polarizability (π*)andhydrogen-bond donor capacity (α), which dominate over its H-bond acceptor effects (negative β coefficient). This contrasts with phenylacetic acid, where extended alkyl chains may alter solvation interactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.